4,6-Dichloro-2-methylnicotinaldehyde
Overview
Description
The compound 4,6-Dichloro-2-methylnicotinaldehyde is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could be relevant to the understanding of similar aldehydes. The papers focus on macrocyclic esters derived from isophthaloyl dichloride and methyl 6-aminonicotinate , a reagent for homologations of aldehydes and ketones , and the synthesis and structure of a dihydropyridine derivative .
Synthesis Analysis
The synthesis of related compounds involves the reaction of isophthaloyl dichloride with methyl 6-aminonicotinate, leading to the formation of macrocyclic esters . Another synthesis method mentioned is the addition of titanium tetrachloride to methyl isocyanide, which is used for homologations of aldehydes and ketones . These methods provide insights into potential synthetic routes that could be applied to 4,6-Dichloro-2-methylnicotinaldehyde.
Molecular Structure Analysis
The molecular structure of a related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, has been characterized by crystallography and molecular modeling . The crystallographic data provide detailed information on the arrangement of atoms and the geometry of the molecule, which could be similar to the structure of 4,6-Dichloro-2-methylnicotinaldehyde.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of 4,6-Dichloro-2-methylnicotinaldehyde. However, the synthesis of macrocyclic esters and the homologation of aldehydes and ketones suggest that the compound may undergo similar reactions, such as nucleophilic addition or condensation with amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-Dichloro-2-methylnicotinaldehyde are not described in the provided papers. However, the properties of structurally related compounds, such as solubility, melting points, and reactivity, can be inferred from the macrocyclic esters and the dihydropyridine derivative . These properties are crucial for understanding the behavior of the compound in various environments and for its potential applications.
Scientific Research Applications
Synthesis and Process Research
4,6-Dichloro-2-methylpyrimidine is a significant intermediate in synthesizing the anticancer drug dasatinib. The compound was synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride. The synthesis process was optimized to achieve a yield of 59.65% over two steps (Guo Lei-ming, 2012).
Insecticidal Activity and Crystal Structure
The compound titled (E)-1-[(2-Chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide, synthesized from 2-chloro-5-methylnicotinaldehyde, exhibited potential insecticidal activity. Its crystal structure featured a three-dimensional network formed through intermolecular hydrogen bonds (Z. Wang et al., 2010).
Antimicrobial Activity
2-Chloro-5-methylpyridine-3-olefin derivatives, synthesized from 2-chloro-5-methylnicotinaldehyde, underwent photochemical E (trans)→Z (cis) isomerization. The isomers exhibited significant antimicrobial activity, with antifungal activity comparable to standards used in the study (B. Gangadasu et al., 2009).
Chromenes and Quinolines Synthesis
Methyl 4-chloro-2-butynoate was used in a modified Morita-Baylis―Hillman reaction with salicylic aldehydes to produce various substituted chromenes and quinolines. The chlorine atom in the alkynoate moiety played a crucial role in this synthesis, allowing efficient isomerization and acting as a reactive site in further one-pot derivatization (D. Bello et al., 2010).
Optical Properties and Synthesis of Pyrimidines
A series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were prepared through a double cross-coupling reaction, followed by aldol condensation. These compounds exhibited strong emission solvatochromism when substituted with electron-donating groups, suggesting the formation of an intramolecular charge-separated emitting state. They also demonstrated potential as colorimetric and luminescent pH sensors (C. Hadad et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4,6-dichloro-2-methylpyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-5(3-11)6(8)2-7(9)10-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONDNTUBFCVNAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290319 | |
Record name | 4,6-Dichloro-2-methylnicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-methylnicotinaldehyde | |
CAS RN |
1589540-62-4 | |
Record name | 4,6-Dichloro-2-methylnicotinaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1589540-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-methylnicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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